Cedrelopsin

Vue d'ensemble

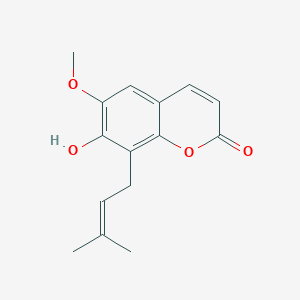

Description

Cedrelopsin is a naturally occurring prenylated coumarin isolated from plant species such as Flindersia brayleyana and Cedrelopsis grevei . Its molecular formula has been reported as C₁₅H₁₆O₆ in structural studies using NMR and mass spectrometry , though conflicting data from other sources suggest C₁₅H₁₆O₄ . The compound features a coumarin core modified with prenyl and hydroxyl groups, including a pyran ring with hydroxyl substitutions at positions 1' and 2' . This compound exhibits antiproliferative activity against cancer cell lines and modulates molecular targets linked to osteoporosis, such as CSF1R (c-fms) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cedrelopsin can be synthesized through a domino Wittig reaction, followed by deprenylation, intramolecular prenylation, and cyclization . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the coumarin ring structure.

Industrial Production Methods: Industrial production of this compound involves extracting the heartwood of red cone wood using water or organic solvents. The extract is then purified through crystallization, washing, and drying processes . This method ensures the efficient isolation of this compound in large quantities suitable for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: Cedrelopsin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen functionalities into the this compound molecule.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific atoms or groups in the this compound structure.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities. These derivatives are crucial for studying the compound’s potential therapeutic applications .

Applications De Recherche Scientifique

Antimicrobial Activity

Cedrelopsin has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains and fungi. A study published in ARKIVOC highlighted the synthesis of this compound and its evaluation against pathogens, showing promising results in inhibiting growth .

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Staphylococcus aureus | 50 µg/mL |

| Bacteria | Escherichia coli | 30 µg/mL |

| Fungi | Candida albicans | 25 µg/mL |

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. A study indicated that this compound could reduce inflammation markers in cell cultures .

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. Research indicates that it can scavenge free radicals, contributing to its potential role in preventing oxidative stress-related diseases. This property is particularly relevant in the context of chronic conditions such as cancer and cardiovascular diseases.

Pest Control

This compound's insecticidal properties have been noted in agricultural research. It has been found effective against certain pests, making it a candidate for use in organic farming practices. Studies have demonstrated that formulations containing this compound can reduce pest populations while being less harmful to beneficial insects .

Table 2: Insecticidal Efficacy of this compound

| Insect Species | Concentration Tested | Mortality Rate (%) |

|---|---|---|

| Aphis gossypii (Cotton Aphid) | 100 µg/mL | 85% |

| Spodoptera frugiperda (Fall Armyworm) | 200 µg/mL | 90% |

Plant Growth Promotion

This compound has shown potential as a plant growth promoter. Its application can enhance root development and overall plant vigor, which is beneficial for crop yields. Field trials have indicated improved growth metrics when plants are treated with this compound-based formulations.

Natural Preservative

The antimicrobial properties of this compound make it a suitable candidate for use as a natural preservative in food products. Its ability to inhibit microbial growth can extend the shelf life of perishable items without the need for synthetic additives.

Flavoring Agent

In addition to its preservative capabilities, this compound contributes to flavor profiles in food products. Its unique taste characteristics can enhance the sensory qualities of various culinary applications.

Case Study 1: Antimicrobial Testing

A comprehensive study assessed the antimicrobial efficacy of this compound on foodborne pathogens. The results indicated that treating contaminated food samples with this compound significantly reduced pathogen levels, demonstrating its potential as a food safety agent.

Case Study 2: Agricultural Field Trials

Field trials conducted over two growing seasons evaluated the effectiveness of this compound as an insecticide in cotton crops. The trials showed a marked decrease in pest populations and an increase in yield compared to untreated controls.

Mécanisme D'action

Cedrelopsin exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves its antioxidant activity, where it neutralizes reactive oxygen species and reduces oxidative stress . Additionally, this compound modulates specific enzymes and signaling pathways involved in inflammation and cell proliferation, contributing to its hepatoprotective and anticancer effects .

Comparaison Avec Des Composés Similaires

Cedrelopsin vs. Deacetylasperuloside

- Structural Differences : Deacetylasperuloside is an iridoid glycoside, unlike the coumarin-based this compound.

- Target Specificity :

- Pharmacokinetics : Both compounds comply with Lipinski’s rules, showing good solubility, bioavailability, and minimal CNS penetration .

This compound vs. Oledicoumarin

- Shared Features : Both are coumarin derivatives with prenyl modifications.

- Mechanistic Divergence :

- Drug Likeness : Oledicoumarin has a slightly better binding profile but comparable ADME properties to this compound .

This compound vs. 7-O-Prenylscopoletin

- Structural Similarity : Both are prenylated coumarins with antiproliferative activity .

- Key Differences: Molecular Weight: this compound (260.3 g/mol) vs. 7-O-Prenylscopoletin (260.29 g/mol) . Applications: this compound is studied for osteoporosis and cancer, while 7-O-Prenylscopoletin is primarily explored in oncology . Synthesis: this compound is synthesized via domino reactions, offering cost and time efficiency compared to traditional methods for similar coumarins .

Tabulated Comparison of Key Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Target Protein | Binding Energy (kcal/mol) | Biological Activity | Drug Likeness (Lipinski Compliance) |

|---|---|---|---|---|---|---|

| This compound | C₁₅H₁₆O₆* | 292.3 | CSF1R (c-fms) | -8.28 | Anticancer, Anti-osteoporosis | Yes |

| Deacetylasperuloside | C₁₆H₂₂O₁₁ | 390.34 | RANK | -9.39 | Anti-osteoporosis | Yes |

| Oledicoumarin | C₁₉H₂₀O₅ | 328.36 | αvβ3 integrin | -9.30 | Anti-osteoporosis | Yes |

| 7-O-Prenylscopoletin | C₁₅H₁₆O₄ | 260.29 | CDK/PLK | N/A | Anticancer | Not reported |

*Note: this compound’s formula conflicts between sources (C₁₅H₁₆O₆ vs. C₁₅H₁₆O₄ ).

Activité Biologique

Cedrelopsin is a natural phenylpropanoid compound derived from the plant Cedrelopsis grevei, a member of the Rutaceae family. This compound has garnered attention for its diverse biological activities, including antioxidant, hepatoprotective, antimicrobial, and anti-inflammatory effects. This article will delve into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Profile

This compound is characterized by its unique chemical structure that contributes to its various pharmacological properties. It belongs to a class of compounds known as coumarins, which are known for their diverse biological activities. The essential oil extracted from Cedrelopsis grevei has also been found to contain several other bioactive compounds that enhance its therapeutic potential.

Chemical Structure

- Chemical Formula : C₁₄H₁₄O₅

- CAS Number : 19397-28-5

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress in biological systems. Research indicates that this compound and extracts from C. grevei can scavenge free radicals effectively.

Study Findings

- The methanolic extract of C. grevei showed an IC50 value of less than 225 μg/mL in DPPH radical scavenging assays, indicating strong antioxidant activity .

- Comparative analysis with ascorbic acid revealed that this compound's antioxidant capacity is substantial but varies with concentration and extraction methods.

| Extract Type | IC50 (μg/mL) | Scavenging Activity (%) |

|---|---|---|

| Methanolic | < 225 | 69.45 |

| Ethanol | > 400 | 61.27 |

| Ascorbic Acid | 4.7 | Reference |

2. Hepatoprotective Effects

This compound has been studied for its hepatoprotective effects against chemical-induced liver damage. A study conducted on male mice demonstrated that co-administration of C. grevei extract significantly mitigated liver dysfunction caused by cypermethrin exposure.

Key Results

- Liver Enzyme Analysis : Significant reductions in serum liver dysfunction biomarkers were observed in mice treated with this compound extracts compared to control groups .

- Histopathological Improvements : Histological examinations revealed marked improvement in liver tissue structure in treated groups, indicating protective effects against oxidative stress-induced damage.

3. Antimicrobial and Anti-inflammatory Properties

Research has also highlighted the antimicrobial and anti-inflammatory properties of this compound. Various studies have reported its efficacy against different microbial strains and its potential role in reducing inflammation markers.

Case Studies

- A study indicated that extracts from C. grevei exhibited antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, showcasing potential for therapeutic applications in infectious diseases .

- Anti-inflammatory assays demonstrated that this compound could inhibit pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.

4. Antimalarial Activity

Recent investigations into the antimalarial properties of this compound have shown promising results, particularly against Plasmodium falciparum. The compound's mechanism involves interference with the parasite's metabolic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Cedrelopsin, and what methodological considerations are critical for reproducibility?

this compound (8-(3-methyl-2-butenyl)-7-hydroxy-6-methoxycoumarin) is synthesized via domino reactions, combining Wittig reactions and Claisen-Cope rearrangements. Key steps include:

- Phosphorane Reagents : Phosphorane 6c enables prenylation at specific positions, yielding intermediates like 3-allyl-7-hydroxy-6-prenylcoumarin (65% yield) .

- Reaction Conditions : Refluxing diphenyl ether (180°C) optimizes domino reactions by reducing steric hindrance and preventing side reactions .

- Purification : Silica gel chromatography (60–120 mesh) and spectral validation (NMR, HRMS) ensure compound purity .

Q. How is this compound structurally characterized, and what analytical techniques are essential for validation?

Structural elucidation relies on:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify prenyl groups (δ 1.68–1.76 ppm for methyl protons; δ 123–132 ppm for olefinic carbons) .

- HRMS : Exact mass confirmation (e.g., [M+H]<sup>+</sup> at m/z 301.1445 for this compound) ensures molecular formula alignment .

- IR Spectroscopy : C=O stretching at 1730 cm<sup>-1</sup> confirms the coumarin backbone .

Q. What are the reported biological activities of this compound, and what experimental models are used to assess them?

While current evidence lacks detailed bioactivity data, prenylated coumarins generally exhibit antimicrobial and anti-inflammatory properties. Future studies should:

- Use in vitro assays (e.g., MIC tests for antimicrobial activity).

- Validate target engagement via molecular docking or enzyme inhibition studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during this compound synthesis?

Discrepancies in NMR or HRMS results may arise from:

- Steric Isomerism : Check for unintended Claisen/Cope rearrangement byproducts using 2D NMR (e.g., NOESY for spatial proximity) .

- Solvent Artifacts : Ensure CDCl3 purity and dryness to avoid peak splitting .

- Statistical Validation : Compare HRMS data with theoretical values using tools like MassLynx .

Q. What strategies optimize this compound yield in domino reactions, and how are competing pathways mitigated?

Yield optimization involves:

- Reagent Stoichiometry : Excess phosphorane (1.2 equiv) drives prenylation to completion .

- Temperature Gradients : Stepwise heating (80°C → 180°C) minimizes premature cyclization .

- Byproduct Analysis : TLC monitoring at 30-minute intervals identifies competing intermediates (e.g., 6,8-diprenylumbelliferone) .

Propriétés

IUPAC Name |

7-hydroxy-6-methoxy-8-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9(2)4-6-11-14(17)12(18-3)8-10-5-7-13(16)19-15(10)11/h4-5,7-8,17H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEIJMSDKBAFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=CC(=C1O)OC)C=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.